4-Butyl-1,2,3,4-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-butyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-8,11,14H,2-3,6,9-10H2,1H3 |
InChI Key |
NRFHDJJNTPJVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Tetrahydroquinolines
Catalytic Asymmetric Synthesis Strategies
Catalytic asymmetric synthesis provides the most efficient and direct route to enantiomerically enriched tetrahydroquinolines. These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product.
Asymmetric reduction of the quinoline (B57606) ring is the most common strategy. This can be achieved through various catalytic systems, including transition-metal catalysis and organocatalysis, each offering distinct advantages.
Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral heterocycles. nih.gov This method involves the use of molecular hydrogen (H₂) and a chiral transition metal complex, typically based on iridium, rhodium, or ruthenium. dicp.ac.cndicp.ac.cnnih.gov The catalyst facilitates the addition of hydrogen across the C=N and C=C bonds of the quinoline ring with high stereocontrol.
For the synthesis of 4-substituted tetrahydroquinolines, iridium complexes featuring chiral ligands have proven effective. dicp.ac.cn While specific data for the 4-butyl derivative is not extensively detailed, the general success of these systems on a range of 2-alkylated quinolines suggests their applicability. dicp.ac.cn For instance, iridium catalysts with ligands such as MeO-BIPHEP, P-Phos, and various phosphoramidites can achieve high conversions and enantioselectivities (often exceeding 90% ee) under hydrogen pressure. dicp.ac.cn Ruthenium catalysts bearing chiral diamine ligands have also been successfully employed for the asymmetric hydrogenation of various quinoline derivatives, offering good to excellent stereoselectivity. dicp.ac.cnnih.gov The choice of solvent, such as methanol (B129727) or biphasic systems like DMPEG/hexane (B92381), can also influence catalyst performance and recyclability. dicp.ac.cn
| Catalyst System | Precursor | General Conditions | Typical Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|
| Iridium / Chiral Diphosphine Ligands (e.g., MeO-BIPHEP, P-Phos) | 4-Substituted Quinolines | H₂ gas, various solvents (e.g., DMPEG/hexane) | Up to 92% | dicp.ac.cn |
| Ruthenium / Chiral Diamine Ligands | Quinoline Derivatives | H₂ gas, alcoholic solvents or ionic liquids | Good to Excellent | dicp.ac.cnnih.gov |
Organocatalysis offers a metal-free alternative for asymmetric reductions. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as effective catalysts for the transfer hydrogenation of quinolines. rsc.org This approach utilizes a hydrogen donor, such as a Hantzsch ester, to reduce the quinoline substrate.
The reaction proceeds via activation of the quinoline by the chiral phosphoric acid, followed by a stereoselective hydride transfer from the Hantzsch ester. This methodology has been successfully applied to a variety of 4-substituted quinolines, affording the corresponding tetrahydroquinolines with good to high levels of enantioselectivity. rsc.org While direct results for 4-butylquinoline (B14458570) are not specified, the protocol's success with other 4-alkyl substituted quinolines indicates its potential applicability.
| Catalyst | Hydrogen Donor | Precursor | General Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | 4-Substituted Quinolines | Good to High | rsc.org |
Asymmetric transfer hydrogenation (ATH) is an operationally simpler alternative to methods requiring high-pressure hydrogen gas. liv.ac.uk It employs readily available hydrogen sources like isopropanol, formic acid/formate salts, or ammonia (B1221849) borane (B79455). liv.ac.ukrsc.org Both transition-metal catalysts and organocatalysts can be used in ATH.
Rhodium and Iridium complexes with chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-dpen), are highly effective for the ATH of quinolines. liv.ac.uk These reactions can often be performed in environmentally benign solvents like water, proceeding with excellent yields and enantioselectivities for a broad range of substrates. liv.ac.uknih.gov Manganese-based catalysts have also been developed for the ATH of quinolines in water using ammonia borane as the hydrogen source, achieving high yields and up to 99% ee. rsc.org
| Catalyst System | Hydrogen Source | Solvent | Typical Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|
| [(Cp*RhCl₂)₂] / Chiral Ligand | HCOONa | Water | Up to 97% | liv.ac.uk |
| Iridium / Aminobenzimidazole Ligand | Formate | Water / Biphasic | Up to 99% | nih.gov |
| Manganese / Aminobenzimidazole Ligand | Ammonia Borane | Water | Up to 99% | rsc.org |
Asymmetric reductive amination (ARA) provides a convergent route to chiral amines. For the synthesis of tetrahydroquinolines, this can be applied intramolecularly. The strategy typically involves a precursor containing both a ketone and an amine (or a group that can be converted to an amine, like a nitro group), which cyclizes to form a cyclic imine or iminium ion in situ. nih.gov This intermediate is then asymmetrically reduced.
Iridium complexes with chiral phosphine (B1218219) ligands (e.g., SEGPHOS) have been shown to catalyze the intramolecular ARA of tert-butyl 2-benzoylphenethyl-carbamates to yield 1-substituted tetrahydroisoquinolines with excellent enantioselectivity. Although this example illustrates the synthesis of an isomer, similar strategies involving domino reduction-reductive amination of 2-nitroarylketones using catalysts like Pd/C can produce tetrahydroquinolines. nih.gov The development of a catalytic asymmetric variant of such cyclizations would be a viable, though less direct, route to chiral 4-Butyl-1,2,3,4-tetrahydroquinoline.
Kinetic resolution and dynamic kinetic resolution (DKR) are alternative strategies for obtaining enantiomerically pure compounds. Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer enriched. DKR is a more efficient process where the unreactive enantiomer is continuously racemized back to the starting racemic mixture, theoretically allowing for a 100% yield of a single enantiomer of the product.
While specific examples for the kinetic resolution of racemic this compound are not prominent in the literature, DKR has been applied in related syntheses. For instance, DKR of transient hemiketals has been achieved using cobalt catalysts with Katsuki-type ligands, although replacing an aryl group with an n-butyl group led to a significant drop in enantioselectivity. nih.gov The principle of DKR is often applied in transfer hydrogenation reactions of ketones and imines, which can be part of a synthetic sequence towards the target molecule. chinesechemsoc.org
Asymmetric Catalytic Systems: Ligand and Catalyst Design
The development of asymmetric catalytic systems is pivotal for the enantioselective synthesis of chiral molecules like this compound. The design of chiral ligands and catalysts is central to achieving high stereocontrol in these transformations. The interaction between the metal center and the chiral ligand creates a chiral environment that directs the stereochemical outcome of the reaction. tcichemicals.com
Chiral Phosphine and Phosphoramidite (B1245037) Ligands
Chiral phosphine and phosphoramidite ligands have proven to be highly effective in various asymmetric catalytic reactions, including the synthesis of tetrahydroquinoline derivatives. dicp.ac.cn These ligands are valued for their modularity, stability, and the strong bonds they form with transition metals. dicp.ac.cnscripps.edu
Chiral phosphine-phosphoramidite ligands, a class of hybrid ligands, have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines, yielding chiral 1,2,3,4-tetrahydroquinolines with excellent enantioselectivities. dicp.ac.cn For instance, the use of H₈-BINOL-derived matphos ligands has achieved enantiomeric excesses (ee) of up to 97%. dicp.ac.cn While not explicitly detailing the 4-butyl derivative, the substrate scope suggests applicability to a range of 2-substituted quinolines, which are precursors to 4-substituted tetrahydroquinolines via subsequent reactions.
Similarly, P-chirogenic phosphine ligands, which have a chiral center at the phosphorus atom, have been developed and shown to be highly effective. tcichemicals.com Ligands such as YuePhos have been utilized in palladium-catalyzed asymmetric [4+2] cycloaddition reactions to produce chiral tetrahydroquinolines with high diastereo- and enantioselectivity. nih.govrsc.org
Phosphoramidite ligands, particularly those derived from BINOL, are synthesized from the corresponding chlorophosphite, which is then reacted with an amine. wikipedia.org These monodentate ligands have challenged the traditional view that rigid bidentate ligands are necessary for high enantioselectivity. wikipedia.org
| Ligand Type | Specific Ligand Example | Catalytic System | Application | Reported Enantioselectivity |
|---|---|---|---|---|
| Phosphine-Phosphoramidite | (Sc,Sa)-matphos 17b | Iridium-catalyzed | Asymmetric hydrogenation of 2-substituted quinolines | Up to 97% ee dicp.ac.cn |
| P-Chirogenic Phosphine | YuePhos | Palladium-catalyzed | Asymmetric [4+2] cycloaddition | Up to 98% ee nih.govrsc.org |
| Phosphoramidite | BINOL-derived | Copper-catalyzed | Asymmetric 1,4-addition | High enantioselectivity wikipedia.org |
Chiral Diamine Ligands
Chiral vicinal diamines are a significant class of ligands in asymmetric synthesis, finding application in the creation of chiral catalysts and as precursors to other chiral molecules. sigmaaldrich.com These ligands can be challenging to synthesize, especially when unsymmetrically substituted. sigmaaldrich.com
The synthesis of novel C₂-symmetric and disymmetric chiral 1,2-diamines, often derived from (1R, 2R)-(-)-1,2-diaminocyclohexane, has been described. researchgate.net These have been tested in reactions such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) and asymmetric 1,4-conjugate Michael additions, which are relevant transformations for the synthesis of substituted tetrahydroquinolines. researchgate.net
| Ligand | Core Structure | Application Example | Significance |
|---|---|---|---|
| (-)-Sparteine | Quinolizidine alkaloid | Asymmetric deprotonation of N-Boc pyrrolidine | Induces high enantioenrichment in lithiation-electrophilic quench reactions. lookchem.com |
| (1R, 2R)-(-)-1,2-diaminocyclohexane derivatives | Cyclohexane | Asymmetric addition of diethylzinc to benzaldehyde | Serves as a scaffold for a range of C₂-symmetric and disymmetric chiral ligands. researchgate.net |
Chiral N-Heterocyclic Carbene (NHC) Ligands
Chiral N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of ligands for both organocatalysis and transition-metal catalysis. rsc.orgrsc.org Their strong σ-donating properties lead to the formation of stable metal complexes. scripps.edulabinsights.nl
The development of facile methods for synthesizing structurally diverse chiral NHCs is a key area of research. rsc.orgrsc.org One approach involves the synthesis of tetrahydroquinoline-based chiral carbene precursors. rsc.orgrsc.org These precursors can then be used to generate chiral NHC-metal complexes, such as NHC-gold(I) complexes, which can be applied in asymmetric catalysis. rsc.orgrsc.org
NHC-catalyzed reactions have been successfully used to construct functionalized tetrahydroquinolines. For example, a stereoselective aza-Michael-Michael-lactonization cascade reaction of 2'-aminophenylenones and 2-bromoenals, catalyzed by a chiral NHC, affords tetrahydroquinolines with three consecutive stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.gov
| Reaction Type | Starting Materials | Product | Reported Yield | Reported Selectivity |
|---|---|---|---|---|
| Aza-Michael-Michael-lactonization cascade | 2'-aminophenylenones and 2-bromoenals | Functionalized tetrahydroquinolines | Up to 98% nih.gov | >25:1 dr, up to 98.7% ee nih.gov |
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly chiral phosphoric acids, have been established as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled transformations.
One strategy involves the combination of Brønsted acid catalysis with other activation methods. For example, a relay catalysis system combining visible-light-induced cyclization with a chiral phosphoric acid-catalyzed transfer hydrogenation has been used to synthesize 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org
In another approach, a chiral phosphoric acid acts as the sole catalyst for both the dehydrative cyclization of 2-aminochalcones and the subsequent asymmetric reduction with a Hantzsch ester to yield tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org A one-pot cascade biomimetic reduction has also been developed, where a chiral phosphoric acid, in conjunction with a ruthenium catalyst, facilitates the synthesis of chiral tetrahydroquinolines from 2-aminochalcones.
| Catalytic System | Starting Materials | Key Transformation Steps | Reported Enantioselectivity |
|---|---|---|---|
| Chiral Phosphoric Acid / Visible Light | 2-aminoenones | Visible-light-induced cyclization / transfer hydrogenation | High enantioselectivity organic-chemistry.org |
| Chiral Phosphoric Acid | 2-aminochalcones | Dehydrative cyclization / asymmetric reduction | Excellent enantioselectivity organic-chemistry.org |
| Chiral Phosphoric Acid / Ruthenium | 2-aminochalcones | One-pot cascade biomimetic reduction | High enantioselectivity |
Domino, Tandem, and Cascade Reaction Sequences
Domino, tandem, or cascade reactions offer an efficient approach to synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation without the isolation of intermediates. nih.gov These methods are characterized by high atom economy and can significantly reduce waste, aligning with the principles of green chemistry. nih.gov
Reduction-Initiated Cyclization Pathways
A prominent domino strategy for the synthesis of 1,2,3,4-tetrahydroquinolines involves a sequence initiated by the reduction of a nitro group. nih.govmdpi.com For instance, the catalytic hydrogenation of 2-nitroarylketones and aldehydes over a palladium on carbon (Pd/C) catalyst triggers a multi-step sequence. nih.gov
The process begins with the reduction of the nitro group to an amine. This is followed by an intramolecular cyclization to form a cyclic imine intermediate, which is then further reduced in situ to afford the final tetrahydroquinoline product. nih.gov This reduction-reductive amination strategy has been shown to produce tetrahydroquinolines in high yields (93-98%). nih.gov A key feature of this method is the high diastereoselectivity of the final reduction step, where hydrogen is added to the face of the imine opposite to an existing substituent, such as an ester group at the C4 position, resulting in a cis relationship between the substituents. mdpi.com
| Starting Material | Catalyst | Key Steps | Product | Reported Yield |
|---|---|---|---|---|
| 2-Nitroarylketones/aldehydes | 5% Pd/C | 1. Nitro group reduction 2. Intramolecular cyclization (imine formation) 3. Imine reduction | 1,2,3,4-Tetrahydroquinolines | 93-98% nih.gov |
SNAr-Terminated Cascade Reactions
Nucleophilic aromatic substitution (SNAr) reactions can serve as the terminating step in cascade sequences to construct the tetrahydroquinoline ring system. These reactions typically involve an intramolecular attack of a nucleophile onto an activated aromatic ring.
A notable example involves a domino SN2-SNAr sequence. In this approach, an intermolecular SN2 reaction of a primary amine, such as benzylamine (B48309), with a substrate containing a primary alkyl bromide and an activated fluoroaromatic ring can initiate the cascade. The subsequent intramolecular SNAr displacement of the fluoride (B91410) by the newly introduced secondary amine furnishes the tetrahydroquinoline product. For instance, the reaction of a suitably substituted 4-nitrofluorobenzene derivative with benzylamine in DMF at room temperature can afford the corresponding N-benzyl-tetrahydroquinoline in high yield. nih.gov
Another strategy employs a reductive amination-SNAr domino sequence. This method is effective for the preparation of various tetrahydroquinolines from substrates containing a carbonyl group and an activated aromatic system. The initial reductive amination of the carbonyl group generates an amine intermediate, which then undergoes an intramolecular SNAr reaction to yield the final heterocyclic product in good to excellent yields (58-98%). nih.gov
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1-(2-fluoro-5-nitrophenyl)ethan-1-one | Benzylamine, H₂, 5% Pd/C, EtOH | 1-Benzyl-6-nitro-1,2,3,4-tetrahydroquinoline | 85 | nih.gov |
| 2 | 2-(2-fluoro-5-nitrophenyl)propan-2-ol | NH₃, H₂, Raney Ni, THF | 6-Nitro-1,2,3,4-tetrahydroquinoline-4,4-dicarboxylate | 72 | nih.gov |
Acid-Catalyzed Ring Closure and Rearrangement Sequences
Acid-catalyzed reactions provide a powerful platform for the synthesis of tetrahydroquinolines through ring closure and rearrangement cascades. A classic example is the Fries-like rearrangement of N-arylazetidin-2-ones. While this method often requires high temperatures, it offers a pathway to 2,3-dihydro-4(1H)-quinolinones, which are precursors to tetrahydroquinolines. mdpi.com
More contemporary methods involve the acid-catalyzed reaction of enamides with benzyl (B1604629) azide (B81097) derivatives. For example, treatment of an enamide and a benzyl azide with triflic acid can trigger a rearrangement of the azide to an N-phenyliminium intermediate. Subsequent nucleophilic addition of the enamide to this intermediate followed by cyclization affords fused-ring tetrahydroquinolines with complete cis-diastereoselectivity in yields ranging from 23% to 85%. nih.gov
| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1 | N-(1-phenylvinyl)acetamide | Benzyl azide | Triflic acid | cis-1-acetyl-2-methyl-3,4-diphenyl-1,2,3,4-tetrahydroquinoline | 75 | nih.gov |
| 2 | N-Arylazetidin-2-one | Polyphosphoric acid | 2,3-Dihydro-4(1H)-quinolinone | Variable | mdpi.com |
Metal-Promoted Domino Processes
Transition metal catalysis offers a versatile toolkit for constructing tetrahydroquinolines via domino processes. One such method is the metal-mediated heterocyclization of aryl azides. For instance, an iron(III) complex can promote the intramolecular C-H insertion of a nitrene, generated from an aryl azide, to form 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72-81%). mdpi.com The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a hydrogen atom from the side chain, leading to a benzylic radical that cyclizes to the product.
Another approach is the thermal annulation of N-(2-alkenylphenyl)amino-substituted Fischer carbenes, promoted by chromium. While the yields can be variable (12-70%), this method provides a direct route to the tetrahydroquinoline core. The reaction's efficiency is influenced by the solvent and the electronic and steric properties of the substrate. nih.gov
| Entry | Starting Material | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1 | 1-Azido-2-(1-phenylethyl)benzene | [Fe(III)(F₂₀TPP)Cl] | Dichloromethane | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 78 | mdpi.com |
| 2 | N-(2-butenylphenyl)amino chromium carbene | None (Thermal) | Acetonitrile (B52724) | 4-Methyl-1,2,3,4-tetrahydroquinoline | 55 | nih.gov |
Aza-Michael–Michael Addition Cascades
The organocatalytic aza-Michael–Michael addition cascade is a highly efficient and enantioselective method for the synthesis of highly functionalized tetrahydroquinolines. This reaction typically involves the reaction of a 2-aminophenyl α,β-unsaturated ester or ketone with a nitroolefin, catalyzed by a chiral organocatalyst such as a thiourea (B124793) derivative. dntb.gov.uanih.govthieme-connect.com
This cascade process allows for the formation of multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. The reaction proceeds through an initial aza-Michael addition of the aniline (B41778) nitrogen to the nitroolefin, followed by an intramolecular Michael addition of the resulting enolate to the α,β-unsaturated system, leading to the cyclized tetrahydroquinoline product. The yields are generally excellent, with high enantiomeric excesses. nih.govthieme-connect.com
| Entry | Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 1 | Ethyl (E)-3-(2-(tosylamino)phenyl)acrylate | (E)-β-nitrostyrene | Chiral thiourea | Ethyl 2-nitro-4-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 95 | 99 | thieme-connect.com |
| 2 | 2'-(tosylamino)chalcone | Malononitrile | Chiral squaramide | 2-amino-4-phenyl-5-tosyl-4,5-dihydro-3H-benzo[b]azepine-3-carbonitrile | 92 | 96 | dntb.gov.ua |
Biomimetic Cascade Reductions
Inspired by biological processes, biomimetic cascade reductions have emerged as a powerful strategy for the enantioselective synthesis of tetrahydroquinolines. These methods often utilize a chiral and regenerable NAD(P)H model, such as a dihydrophenanthridine derivative, in the presence of a transfer catalyst like a chiral phosphoric acid. dicp.ac.cnnih.gov
The process can start from readily available precursors like 2-aminochalcones. An initial acid- and ruthenium-catalyzed reaction can form the quinoline intermediate in situ. This is then asymmetrically reduced by the biomimetic system to afford the chiral tetrahydroquinoline. This one-pot cascade approach is highly efficient, providing excellent yields and enantioselectivities.
| Entry | Substrate | Catalyst System | Hydrogen Source | Product | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenylquinoline | Chiral Phosphoric Acid, [Ru(p-cymene)Cl₂]₂, Dihydrophenanthridine | H₂ | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 98 | 91 | acs.org |
| 2 | 2-Methylquinoline | Chiral Ferrocene-based NAD(P)H model, Brønsted Acid | H₂ | 2-Methyl-1,2,3,4-tetrahydroquinoline | 95 | 97 | dicp.ac.cn |
Povarov Reaction and its Variants
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an alkene, providing a direct route to tetrahydroquinolines. It is a versatile reaction with several variants, most of which are catalyzed by acids.
Acid-Catalyzed Povarov Cycloadditions
The classical Povarov reaction involves the reaction of an N-arylimine with an electron-rich alkene, such as an enol ether or an enamine, in the presence of a Lewis or Brønsted acid catalyst. The acid activates the imine towards nucleophilic attack by the alkene. The reaction can be performed as a three-component reaction, where the imine is generated in situ from an aniline and an aldehyde. nih.govacs.orgfigshare.comnih.gov
A wide range of anilines, aldehydes, and alkenes can be used, making this a highly versatile method for the synthesis of diversely substituted tetrahydroquinolines. The choice of acid catalyst can influence the reaction rate and yield. For instance, Lewis acids like BF₃·OEt₂ are commonly used. nih.govacs.org The reaction often proceeds with high diastereoselectivity.
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Product | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Norbornene | BF₃·OEt₂ | Exo-2,4-diphenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine | 85 | nih.govacs.org |
| 2 | p-Toluidine | p-Anisaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 2-(4-methoxyphenyl)-6-methyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 78 | nih.gov |
Multi-Component Povarov Reaction Architectures
The Povarov reaction is a formal [4+2] cycloaddition that provides a direct route to tetrahydroquinoline derivatives. nih.govresearchgate.net In its most common and versatile format, it is executed as a three-component reaction (3CR), bringing together an aniline, an aldehyde, and an activated alkene. researchgate.neteurekaselect.comnumberanalytics.com This multicomponent strategy is highly convergent, allowing for the rapid assembly of complex molecules from simple precursors in a single step. researchgate.netsci-rad.com The reaction typically proceeds via the in-situ formation of an N-arylimine from the aniline and aldehyde, which then acts as the azadiene component in the cycloaddition with an electron-rich olefin (the dienophile). researchgate.netsci-rad.com
The general architecture involves the acid-catalyzed condensation of the three components, with Lewis or Brønsted acids being commonly employed to activate the imine for the subsequent cycloaddition. numberanalytics.comsci-rad.com This approach allows for the introduction of substituents at the N-1, C-2, and C-4 positions, as well as on the benzo ring of the tetrahydroquinoline system, depending on the choice of starting materials.
More advanced architectures of the Povarov reaction have been developed to introduce further functionality. For instance, vinylogous Povarov reactions utilize dienophiles or imines with extended unsaturation, leading to products with olefinic substituents at the C-4 or C-2 positions, respectively. nih.gov Another innovative approach employs α,β-unsaturated hydrazones as the dienophile component, resulting in tetrahydroquinolines with a quaternary stereocenter at the C-4 position and an attached dimethylhydrazone group. nih.gov These multi-component strategies underscore the flexibility of the Povarov reaction in generating a diverse array of substituted tetrahydroquinolines.
Scope and Limitations of Olefinic and Iminoid Substrates
The success of the Povarov reaction is highly dependent on the electronic nature of the reacting partners, particularly the olefinic dienophile and the iminoid azadiene.
Olefinic Substrates: A significant limitation of the Povarov reaction is its general restriction to electron-rich olefins. researchgate.netrsc.org Alkenes bearing electron-donating groups (EDGs) are required to facilitate the inverse electron-demand nature of the cycloaddition. sci-rad.comsemanticscholar.org Common successful dienophiles include vinyl ethers, enamines, and simple styrenes with electron-donating substituents. researchgate.netsci-rad.comrsc.org The reaction is often less effective or fails with electron-deficient or unactivated alkenes. However, recent advancements have shown that highly electronically deactivated styrenes can be applicable under specific conditions, thereby expanding the traditional scope. rsc.org The use of novel dienophiles like oxa-, thia-, and imidazolones has also been explored to broaden the structural diversity of the resulting tetrahydroquinoline derivatives. researchgate.net
Iminoid Substrates: The reactivity of the imine component, formed from an aniline and an aldehyde, is also crucial. The aniline portion generally requires electron-releasing groups (e.g., -OMe, -Me) to enhance the reactivity of the corresponding imine. nih.gov For example, a reaction was noted to require an electron-releasing group on the aniline ring to proceed effectively. nih.gov Conversely, strong electron-withdrawing groups on the imine precursors can be detrimental. In one study, using a hydroxylamine (B1172632) with a strongly electron-deficient nitro group in a Povarov-type reaction failed to produce the desired tetrahydroquinoline, instead yielding an aziridine (B145994) as the major product. rsc.org The nature of the aldehyde component also influences the reaction, with aromatic aldehydes being the most commonly employed partners. semanticscholar.org The interplay of electronic effects in both the aniline and aldehyde components dictates the feasibility and efficiency of the cycloaddition. sci-rad.com
Directed Functionalization and Derivatization Strategies
Beyond the initial construction of the tetrahydroquinoline ring, its subsequent functionalization is critical for generating analogues like this compound. Directed C-H functionalization methods have become powerful tools for the late-stage modification of the heterocyclic core.
Regioselective Deprotonation and Electrophilic Quench Reactions
A primary strategy for introducing substituents onto the tetrahydroquinoline framework involves regioselective deprotonation using strong bases to generate a carbanion, which is then trapped with a suitable electrophile. The position of deprotonation is typically directed by the nitrogen atom, often requiring an N-protecting group.
The C-2 position of the tetrahydroquinoline ring, being alpha to the nitrogen atom, is a prime site for functionalization via deprotonation. The use of an N-tert-butoxycarbonyl (N-Boc) protecting group is common in this context, as it acidifies the adjacent protons and can direct lithiation.
Studies have shown that N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines can be efficiently deprotonated at the C-2 position using n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). nih.govwhiterose.ac.uk The resulting configurationally stable organolithium intermediate can be trapped by a variety of electrophiles to yield 2,2-disubstituted tetrahydroquinolines. nih.govwhiterose.ac.uk This method provides access to tetrahydroquinolines that are fully substituted at the carbon adjacent to the nitrogen. nih.govwhiterose.ac.uk
The scope of electrophiles is broad, allowing for the introduction of various functional groups at the C-2 position.
| Electrophile | Reagents | Product | Yield (%) | Ref |
| Benzaldehyde | n-BuLi, THF, -78 °C | 2-Aryl-2-(hydroxy(phenyl)methyl)-THQ | 85 | nih.gov |
| Acetone | n-BuLi, THF, -78 °C | 2-Aryl-2-(2-hydroxypropan-2-yl)-THQ | 88 | nih.gov |
| Iodine | n-BuLi, THF, -78 °C | 2-Aryl-2-iodo-THQ | 90 | nih.gov |
| N,N-Dimethylformamide (DMF) | n-BuLi, THF, -78 °C | 2-Aryl-2-formyl-THQ | 76 | nih.gov |
| Allyl bromide | n-BuLi, THF, -78 °C | 2-Aryl-2-allyl-THQ | 88 | nih.gov |
| Benzyl bromide | n-BuLi, THF, -78 °C | 2-Aryl-2-benzyl-THQ | 79 | nih.gov |
Interestingly, the choice of electrophile can sometimes lead to unexpected regioselectivity. For instance, the use of methyl cyanoformate resulted in substitution at the ortho position of the C-2 aryl ring rather than at the C-2 position itself. nih.govwhiterose.ac.uk
The functionalization at the C-4 position, a benzylic site, is also a valuable strategy for elaborating the tetrahydroquinoline scaffold. A general and selective method involves the direct deprotonation at the C-4 position using organolithium bases in the presence of phosphoramide (B1221513) ligands. nih.govchemrxiv.org This approach enables the subsequent alkylation with primary and secondary alkyl halides, providing a direct route to C-4 substituted products like this compound. nih.govchemrxiv.org
Mechanistic studies have revealed that the formation of a separated ion pair of the tetrahydroquinoline anion is crucial for achieving high selectivity and optimizing reaction conditions. nih.gov
| Alkyl Halide (Electrophile) | Base System | Product | Yield (%) | Ref |
| n-Butyl iodide | s-BuLi, HMPA | 4-Butyl-THQ | 75 | chemrxiv.org |
| Benzyl bromide | s-BuLi, HMPA | 4-Benzyl-THQ | 85 | chemrxiv.org |
| Isopropyl iodide | s-BuLi, HMPA | 4-Isopropyl-THQ | 60 | chemrxiv.org |
| Cyclohexyl bromide | s-BuLi, HMPA | 4-Cyclohexyl-THQ | 55 | chemrxiv.org |
This methodology has been successfully applied to the late-stage functionalization of complex molecules, including pharmaceutical analogues. nih.govchemrxiv.org
Cross-Coupling Methodologies for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a powerful alternative for C-C bond formation, offering high functional group tolerance and broad substrate scope.
A significant advancement in the functionalization of tetrahydroquinolines is the development of a Negishi cross-coupling protocol at the C-4 position. nih.govchemrxiv.org This method circumvents potential issues with direct alkylation by first transmetalating the C-4 lithiated tetrahydroquinoline intermediate with zinc chloride. chemrxiv.org The resulting organozinc species undergoes a palladium-catalyzed Negishi cross-coupling with a variety of aryl halides to afford 4-aryl substituted tetrahydroquinolines in moderate to high yields. chemrxiv.org The use of XPhos Pd-G4 has been identified as an effective catalyst for this C(sp²)–C(sp³) bond formation. chemrxiv.org
| Aryl Halide | Catalyst System | Product | Yield (%) | Ref |
| 4-Bromobiphenyl | XPhos Pd G4 | 4-(Biphenyl-4-yl)-THQ | 80 | chemrxiv.org |
| 4-Iodotoluene | XPhos Pd G4 | 4-(p-Tolyl)-THQ | 78 | chemrxiv.org |
| 1-Bromo-4-methoxybenzene | XPhos Pd G4 | 4-(4-Methoxyphenyl)-THQ | 72 | chemrxiv.org |
| 2-Bromopyridine | XPhos Pd G4 | 4-(Pyridin-2-yl)-THQ | 65 | chemrxiv.org |
While the Negishi reaction has been specifically demonstrated for C-4 functionalization, other widely used cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are, in principle, applicable for constructing C-C bonds on the tetrahydroquinoline core. organic-chemistry.orgnih.gov These reactions, known for their versatility and functional group tolerance, could potentially be adapted for coupling at various positions of a pre-functionalized (e.g., halogenated) tetrahydroquinoline ring, offering further avenues for diversification. organic-chemistry.orgnih.gov
Post-Synthetic Modification and Derivatization of Tetrahydroquinoline Frameworks
Once the core 1,2,3,4-tetrahydroquinoline (B108954) structure is assembled, post-synthetic modification offers a powerful route to introduce molecular diversity and fine-tune properties. This approach allows for the late-stage functionalization of the heterocyclic core, enabling the rapid generation of derivative libraries from a common intermediate like this compound.
A key strategy involves the direct, undirected deprotonation of the tetrahydroquinoline framework, followed by capture with an electrophile. For instance, the use of organolithium reagents in the presence of specific ligands can selectively remove a proton from the 4-position. This method can be applied to install or modify substituents. While this compound already possesses a butyl group at this position, other sites on the molecule, such as the nitrogen atom or the aromatic ring, are amenable to modification. N-alkylation, N-acylation, or electrophilic aromatic substitution on the benzene (B151609) ring represent common derivatization pathways.
Derivatization is also a critical technique for analytical purposes, such as in Gas Chromatography (GC). sigmaaldrich.com The reactivity of the secondary amine within the tetrahydroquinoline structure makes it a prime target for derivatization agents. sigmaaldrich.com Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to increase the volatility and thermal stability of analytes by converting active hydrogen atoms (like the one on the nitrogen) into trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, placing the secondary amine of the tetrahydroquinoline scaffold in a favorable position for such reactions. sigmaaldrich.com
Novel and Emerging Synthetic Approaches
The development of new synthetic methods continues to provide more efficient and selective access to complex heterocyclic structures. These emerging approaches often feature milder reaction conditions, improved atom economy, and the ability to construct intricate molecular architectures in fewer steps.
Intramolecular Hydroarylation and Transfer Hydrogenation
A novel and efficient protocol for constructing the tetrahydroquinoline skeleton involves a gold-catalyzed tandem reaction of N-aryl propargylamines. bohrium.comorganic-chemistry.org This process combines an intramolecular hydroarylation with a transfer hydrogenation step in a single operation. organic-chemistry.org The methodology is noted for its simple reaction conditions, high efficiency, and excellent regioselectivity, providing good to high yields of the desired tetrahydroquinoline products. bohrium.comorganic-chemistry.org
To synthesize a 4-substituted derivative such as this compound using this method, one would start with an N-propargylaniline precursor bearing the butyl group on the propargylic position. The gold catalyst facilitates the cyclization onto the aromatic ring, and a subsequent transfer hydrogenation reduces the resulting double bond to afford the saturated heterocyclic ring. mdpi.comrsc.org Chiral phosphoric acids can be employed to achieve enantioselective synthesis through catalytic asymmetric transfer hydrogenation. rsc.orgdocumentsdelivered.com
| Feature | Description |
|---|---|
| Catalyst | Gold complexes (e.g., XPhosAuNTf2) |
| Reaction Type | Tandem Intramolecular Hydroarylation and Transfer Hydrogenation |
| Key Advantages | Simple conditions, good substrate compatibility, high efficiency, excellent regioselectivity |
| Starting Materials | N-aryl propargylamines |
| Application | Construction of substituted tetrahydroquinolines and related N-heterocycles |
Visible-Light Induced Cyclizations
Photochemistry offers a green and powerful approach to organic synthesis. Visible-light-mediated cyclization has emerged as an effective method for producing highly substituted tetrahydroquinolines under mild conditions. nih.gov One such strategy involves the condensation of 2-vinylanilines with conjugated aldehydes. The resulting intermediate can undergo an efficient light-mediated cyclization to selectively yield the tetrahydroquinoline product. nih.gov This atom-economical process demonstrates excellent functional group tolerance and site selectivity. The reaction proceeds through imine and iminium intermediates that absorb visible light, generating reactive excited states which trigger the cyclization. nih.govsigmaaldrich.com
The synthesis of this compound via this route would likely involve the reaction between a 2-vinylaniline (B1311222) and an aldehyde containing the butyl group (e.g., pentanal), followed by photoredox-catalyzed cyclization. nih.govrsc.org
Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions provide a pathway to the tetrahydroquinoline core from smaller, strained ring systems. chemistrysteps.com These reactions are often driven by the formation of a more stable carbocation intermediate, leading to the expansion of a smaller ring into a more stable larger one (e.g., cyclobutane (B1203170) to cyclopentane (B165970), or cyclopentane to cyclohexane). chemistrysteps.commasterorganicchemistry.com
In the context of tetrahydroquinoline synthesis, a Fries-like rearrangement of N-arylazetidin-2-ones, promoted by a strong acid like triflic acid, can yield 2,3-dihydro-4(1H)-quinolinones. nih.gov Subsequent reduction would furnish the tetrahydroquinoline skeleton. Another potential route involves the rearrangement of 1-indanone (B140024) derivatives. For example, treatment of 1-indanone O-TBS oxime with a borane-tetrahydrofuran (B86392) complex can induce a rearrangement with aryl migration to an electron-deficient nitrogen, ultimately forming the six-membered tetrahydroquinoline ring after reduction. mdpi.com These methods highlight how complex scaffolds can be accessed through the strategic rearrangement of simpler cyclic precursors. bath.ac.uk
Hydride Shift Activation in Tetrahydroquinoline Construction
The intramolecular bohrium.commdpi.com-hydride shift is an increasingly utilized strategy for the construction of complex heterocyclic frameworks, including spiro-tetrahydroquinoline derivatives. nih.gov This cascade reaction is typically triggered by an acid catalyst, which activates a substrate containing both a hydride donor and an acceptor. The subsequent intramolecular transfer of a hydride ion initiates a cyclization event. nih.gov
For instance, the reaction of ortho-aminobenzaldehydes with active methylene (B1212753) compounds can generate an intermediate α,β-unsaturated electron-deficient alkene. This alkene acts as a hydride acceptor, enabling a bohrium.commdpi.com-hydride shift from a suitable donor within the molecule, followed by cyclization to form the tetrahydroquinoline ring system. nih.gov Another approach involves the BF₃·Et₂O-mediated reaction of 2-(2-(benzylamino)benzylidene)malonate, which proceeds through a bohrium.commdpi.com-hydride shift to form a stable iminium intermediate that cyclizes to a 2-oxo-1,2,3,4-tetrahydroquinoline derivative. mdpi.comresearchgate.net This methodology demonstrates a powerful, redox-neutral path to the core structure.
Multicomponent Assembly Processes
Multicomponent assembly processes (MCAPs), also known as multicomponent reactions (MCRs), are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a prominent example of an MCR used to construct the tetrahydroquinoline scaffold. researchgate.net In a typical three-component Povarov reaction, an aniline, an aldehyde (or ketone), and an alkene are combined in the presence of an acid catalyst. The aniline and aldehyde first react to form an in-situ generated imine, which then acts as the diene component in a cycloaddition with the alkene dienophile to furnish the substituted tetrahydroquinoline. researchgate.net To synthesize this compound, one could employ an aniline, formaldehyde, and 1-hexene (B165129) as the three components.
| Role | Component Example | Function |
|---|---|---|
| Amine | Aniline | Forms the N-heterocycle and aromatic part of the quinoline |
| Carbonyl | Aldehyde or Ketone | Reacts with the amine to form the imine intermediate |
| Dienophile | Alkene (e.g., 1-Hexene for a 4-butyl derivative) | Reacts with the imine in a [4+2] cycloaddition to form the heterocyclic ring |
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including substituted tetrahydroquinolines. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Several methodologies have been developed for the C-H functionalization of quinoline and tetrahydroquinoline scaffolds, with transition-metal catalysis being a prominent approach. researchgate.net However, achieving regioselectivity, particularly at the C4 position, remains a significant challenge due to the comparable reactivity of the C2 and C4 positions in the quinoline ring. acs.org
Recent advancements have led to the development of novel strategies that offer high regioselectivity for C4 functionalization. One of the most effective methods involves the use of a trinuclear borane (B₃H₇) cluster to mediate the selective alkylation of the C4–H bond of quinolines, which can then be reduced to the corresponding 4-alkyl-1,2,3,4-tetrahydroquinolines in a one-pot reaction. acs.orgcolab.ws
Trinuclear Borane (B₃H₇)-Mediated C4–H Alkylation
A recently developed protocol enables the highly regioselective C4 alkylation of quinolines through the use of a trinuclear borane adduct. acs.org This method involves the coordination of B₃H₇ to the nitrogen atom of the quinoline, which activates the molecule towards a 1,4-dearomative addition of a nucleophile and effectively blocks the otherwise competitive 1,2-addition. acs.org The process begins with the formation of a quinoline-B₃H₇ adduct, followed by the nucleophilic addition of a "Turbo" Grignard reagent. The resulting dearomatized intermediate can then be reduced in situ to yield the desired 4-alkyl-1,2,3,4-tetrahydroquinoline. acs.org
The reaction is initiated by the formation of the quinoline-B₃H₇ adduct, which then reacts with a variety of Grignard reagents. Following the nucleophilic addition, the reaction mixture is treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to afford the final 4-substituted tetrahydroquinoline product. acs.org This one-pot procedure demonstrates good functional group tolerance and provides the 4-alkylated tetrahydroquinolines in moderate to good yields. acs.org
A proposed mechanism for this transformation suggests that the coordination of the B₃H₇ group to the quinoline nitrogen is crucial for controlling the regioselectivity. This coordination enhances the electrophilicity of the C4 position and sterically hinders attack at the C2 position, thus favoring the 1,4-addition of the Grignard reagent. The subsequent reduction of the dihydroquinoline intermediate leads to the final product. acs.org
| Entry | Quinoline Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | Quinoline | n-BuMgCl·LiCl | This compound | 72 |
| 2 | Quinoline | i-PrMgCl·LiCl | 4-isopropyl-1,2,3,4-tetrahydroquinoline | 65 |
| 3 | Quinoline | PhMgCl·LiCl | 4-phenyl-1,2,3,4-tetrahydroquinoline | 80 |
| 4 | 6-Methoxyquinoline | n-BuMgCl·LiCl | 4-butyl-6-methoxy-1,2,3,4-tetrahydroquinoline | 68 |
| 5 | 7-Chloroquinoline | n-BuMgCl·LiCl | 4-butyl-7-chloro-1,2,3,4-tetrahydroquinoline | 75 |
Table 1. Trinuclear Borane (B₃H₇)-Mediated Synthesis of 4-Alkyl-1,2,3,4-tetrahydroquinolines. acs.org
Other C-H Functionalization Approaches
While the trinuclear borane-mediated strategy offers a direct route to C4-alkylated tetrahydroquinolines, other C-H activation methods have also been explored for the synthesis of substituted tetrahydroquinolines, although often with different regioselectivity.
Rhodium-Catalyzed Convergent Synthesis: A convergent approach utilizing rhodium catalysis allows for the synthesis of 2,4-disubstituted tetrahydroquinolines. This method involves the conjugate addition of 2-aminophenyl boronic acids to α,β-unsaturated enones, followed by a cyclization/reduction sequence. While not a direct C-H functionalization of a pre-formed tetrahydroquinoline, this strategy provides access to 4-substituted derivatives. nih.govrsc.org
Palladium-Catalyzed C-H Functionalization: Palladium-based catalytic systems have been employed for the C-H functionalization of tetrahydroquinolines, although these methods typically favor functionalization at other positions, such as C8, or require directing groups to achieve selectivity. acs.org
Manganese-Catalyzed "Borrowing Hydrogen" Strategy: A manganese-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodology has been developed for the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. This process involves a sequence of C-H activation steps. nih.gov
These alternative methods highlight the ongoing efforts to develop diverse C-H functionalization strategies for the synthesis of this important class of heterocyclic compounds.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Transition States and Intermediates
The reactivity of the tetrahydroquinoline scaffold is governed by the nature of the intermediates and transition states formed during a reaction. In the functionalization at the C4 position, mechanistic studies have identified key reactive species. A significant breakthrough was the development of a deprotonation-functionalization reaction that proceeds through the formation of a separated ion pair (SIP) chemrxiv.org. NMR spectroscopic investigations have confirmed that treating a THQ substrate with organolithium reagents in the presence of phosphoramide (B1221513) ligands generates this SIP, which is crucial for achieving high reactivity and selectivity at the benzylic C4 position chemrxiv.org.
In other transformations, radical intermediates play a pivotal role. For instance, in metal-mediated heterocyclization reactions to form the THQ core, proposed mechanisms involve the formation of benzylic radicals mdpi.comnih.gov. Similarly, radical inhibition experiments using 2,6-di-tert-butyl-4-methylphenol (BHT) in the oxidative functionalization of N-acyl THIQs with DDQ showed a dramatic decrease in product yield, suggesting the involvement of a radical cation intermediate nih.gov. This intermediate is believed to form via a single electron transfer from the N-acyl THIQ to DDQ nih.gov.
Furthermore, the formation of N-acyl/sulfonyl iminium ions is a common intermediate pathway in oxidative C(sp³)–H functionalization reactions nih.gov. These electrophilic species are generated in situ and readily trapped by a variety of nucleophiles nih.gov. Computational studies on the nitration of N-protected tetrahydroquinolines have also been used to model the σ-complexes (Wheland intermediates) for substitution at different positions on the aromatic ring, helping to explain the observed regioselectivity researchgate.net.
Kinetic Studies of Key Reaction Steps
Detailed kinetic studies specifically for key reaction steps involving 4-Butyl-1,2,3,4-tetrahydroquinoline are not extensively detailed in the available literature. However, the influence of reaction conditions on product distribution provides indirect insight into the relative rates of competing pathways. For example, in the hydrogenation of certain quinoline (B57606) precursors, the choice of catalyst and pressure dramatically alters the reaction outcome, favoring either the fully reduced tetrahydroquinoline or the partially reduced dihydroquinoline, indicating a significant difference in the kinetics of these consecutive reduction steps mdpi.com. The development of a cascade biocatalysis system using Rhodococcus equi for the synthesis of chiral THQ-4-ols from 2-substituted-tetrahydroquinolines also points to a sequence of reactions—asymmetric hydroxylation followed by diastereoselective oxidation—each with its own enzymatic kinetics rsc.org.
Stereochemical Control and Diastereoselective/Enantioselective Pathways
The control of stereochemistry is critical in the synthesis of substituted tetrahydroquinolines, many of which are chiral. Diastereoselective pathways are often governed by the steric influence of existing substituents. In domino reactions that form the THQ ring, the reduction of a cyclic imine intermediate has been shown to be highly diastereoselective. Hydrogen addition occurs preferentially on the face opposite to a bulky C4 ester group, resulting in a cis relationship between the substituents at the C2 and C4 positions mdpi.comnih.gov. Similarly, the catalytic hydrogenation of certain 3,4-diaryl-1,2-dihydroquinolines yields the corresponding tetrahydroquinolines with a cis configuration, as confirmed by NOE correlations in 2D NMR experiments nih.gov.
Enantioselective pathways have been developed using chiral catalysts. A dual catalytic system, combining a photoredox catalyst and a chiral nickel catalyst, enables the asymmetric aminocarbonylation of α-chloroalkylarenes with amines, including 1,2,3,4-tetrahydroquinoline (B108954), to produce enantioenriched amides acs.org. A cascade biocatalysis approach using the microorganism Rhodococcus equi facilitates the enantioselective synthesis of (2R,4S)-2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with excellent diastereomeric and enantiomeric excess rsc.org.
Table 1: Diastereoselective Synthesis of Tetrahydroquinoline Derivatives This table showcases examples of reactions where the stereochemical outcome is highly controlled, leading to specific diastereomers.
| Reaction Type | Precursor | Key Reagent/Catalyst | Product Configuration | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Domino Reduction/Cyclization | 2-Nitroarylketone derivative | Pd/C, H₂ | cis-2-alkyl-4-ester-THQ | Not specified, but described as "highly diastereoselective" | mdpi.com |
| Reduction | 3,4-diaryl-1,2-dihydroquinoline | H₂, Pd/C | cis-3,4-diaryl-THQ | Confirmed cis by NOE | nih.gov |
| [4+2] Annulation | ortho-Tosylaminophenyl-substituted para-quinone methide | DBU | cis-2,4-substituted-THQ | >20:1 | frontiersin.org |
| Asymmetric Hydroxylation | 2-substituted-THQ | Rhodococcus equi | (2R,4S)-2-substituted-THQ-4-ol | 99:1 | rsc.org |
Catalytic Cycle Analysis in Metal-Catalyzed Processes
Metal catalysis is instrumental in many synthetic routes toward functionalized tetrahydroquinolines. Analysis of the catalytic cycles provides a roadmap of the reaction pathway.
In a dual-catalyst system for asymmetric aminocarbonylation, the proposed cycle involves two interconnected processes. A photoredox catalyst, upon light absorption, generates an aminium radical cation from the amine. Concurrently, a chiral Nickel(0) catalyst coordinates with carbon monoxide and captures the amine radical to form a chiral Ni(I)-carbamoyl complex. This complex then facilitates the stereoselective capture of a C(sp³)-radical (generated from an alkyl halide), and subsequent reductive elimination yields the final α-chiral amide product acs.org.
For the direct C-H functionalization of THIQs, distinct mechanisms are proposed for different metals. With an iron catalyst, the cycle is believed to initiate with the oxidation of Fe(II) to Fe(III) by an oxidant like tBHP. The Fe(III) species then facilitates a single-electron transfer from the THIQ to form a radical cation, which is then trapped by a nucleophile. In contrast, a copper-catalyzed cycle is thought to proceed via an ionic mechanism, where a copper(II) species coordinates to the nitrogen of the THIQ, forming an iminium-type intermediate that is then attacked by the nucleophile acs.org.
Another proposed mechanism for a metal-mediated C-H insertion involves an iron-nitrene complex. This complex, formed from an aryl azide (B81097) and an iron catalyst, abstracts a γ-hydrogen from the side chain to generate a benzylic radical, which then cyclizes to form the tetrahydroquinoline ring mdpi.comnih.gov.
Regioselectivity Determinants in Functionalization Reactions
The ability to control the position of functionalization on the tetrahydroquinoline ring is a significant synthetic challenge. Regioselectivity is primarily determined by the directing effects of substituents and the reaction mechanism.
A highly selective method for functionalization at the C4-position involves a directed deprotonation-capture sequence. The use of organolithium bases in conjunction with ligands like hexamethylphosphoramide (B148902) (HMPA) or tris(pyrrolidino)phosphoric triamide (TPPA) selectively abstracts the proton at the C4 benzylic position over the ortho-aromatic protons, allowing for subsequent alkylation or cross-coupling at this site with high fidelity chemrxiv.org.
In electrophilic aromatic substitution, such as nitration, the regioselectivity is highly dependent on the nature of the nitrogen substituent. A comprehensive study revealed that nitration of unprotected THQ under acidic conditions (where the nitrogen is protonated) predominantly yields the 7-nitro derivative. However, protecting the nitrogen atom with an acyl or sulfonyl group alters the electronic properties of the ring. An N-trifluoroacetyl group, for example, directs the nitration almost exclusively to the 6-position researchgate.net. This control is attributed to the electronic-directing effect of the protecting group, which modulates the nucleophilicity of the C6 and C7 positions. Computational studies of the corresponding σ-complex intermediates support these experimental findings researchgate.net.
Table 2: Regioselectivity in the Nitration of N-Substituted Tetrahydroquinoline This table summarizes the experimental outcomes of nitrating tetrahydroquinoline with different N-protecting groups, highlighting the directing effect on the position of substitution.
| N-Substituent | Reaction Conditions | Major Isomer | Ratio (6-nitro : 7-nitro) | Reference |
|---|---|---|---|---|
| -H (protonated) | HNO₃/H₂SO₄ | 7-Nitro-THQ | Not specified, but 7-nitro is major | researchgate.net |
| -COCF₃ (Trifluoroacetyl) | HNO₃/TFA | 6-Nitro-THQ | >99:1 | researchgate.net |
| -Ac (Acetyl) | HNO₃/Ac₂O | 6-Nitro-THQ | 85:15 | researchgate.net |
| -Ts (Tosyl) | HNO₃/TFA | 7-Nitro-THQ | 22:78 | researchgate.net |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-Butyl-1,2,3,4-tetrahydroquinoline, confirming the arrangement of protons and carbons and providing insight into its three-dimensional conformation.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic signals for the aromatic protons, the N-H proton, and the aliphatic protons of the heterocyclic ring. chemicalbook.comchemicalbook.com For this compound, the spectrum would be more complex due to the addition of the butyl group. The key signals would include a complex multiplet for the proton at the C4 position, signals for the three CH₂ groups of the butyl chain, and a triplet for the terminal methyl (CH₃) group. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.2 ppm, while the aliphatic protons of the tetrahydroquinoline ring and the butyl chain would be found in the upfield region.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For the parent 1,2,3,4-tetrahydroquinoline, signals for the aromatic and aliphatic carbons are distinctly observed. nih.gov The introduction of the 4-butyl group would result in four additional signals corresponding to the carbons of the butyl chain. The chemical shift of the C4 carbon would also be significantly affected by the substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on characteristic chemical shift ranges for the parent compound and typical values for a butyl group. Actual values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | Broad singlet (~3.5-4.5) | N/A |
| Aromatic C-H | Multiplets (~6.5-7.2) | ~114-145 |
| C2-H₂ | Multiplet (~3.3) | ~42 |
| C3-H₂ | Multiplet (~1.9) | ~27 |
| C4-H | Multiplet (~3.0) | ~35-40 |
| Butyl-CH₂ (α) | Multiplet (~1.5) | ~30-35 |
| Butyl-CH₂ (β) | Multiplet (~1.3) | ~28 |
| Butyl-CH₂ (γ) | Multiplet (~1.3) | ~22 |
| Butyl-CH₃ | Triplet (~0.9) | ~14 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. Techniques such as H-H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the relationships between atoms. researchgate.net
H-H COSY: This experiment would reveal proton-proton couplings, confirming the sequence of protons in the aliphatic ring and along the butyl chain. For instance, it would show a correlation between the proton at C4, the protons at C3, and the protons of the adjacent methylene (B1212753) group of the butyl substituent.
HMQC/HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
The non-planar, saturated ring of the tetrahydroquinoline skeleton is not static and undergoes conformational changes. Variable Temperature (VT) NMR is a technique used to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape or chemical shift, which can provide information on energy barriers for processes like ring inversion. For this compound, VT-NMR could be employed to determine the conformational preference of the butyl group (i.e., whether it predominantly occupies an axial or equatorial position) and to measure the energetic barrier for the interconversion between these conformers.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. miamioh.edu
The parent compound, 1,2,3,4-tetrahydroquinoline, has a molecular weight of approximately 133.19 g/mol . nist.gov Its mass spectrum shows a strong molecular ion peak (M⁺) at m/z 133 and a prominent fragment at m/z 132, corresponding to the loss of a single hydrogen atom. nih.gov
For this compound, the molecular weight would be 190.31 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 190. Key fragmentation pathways would likely include:
Loss of the butyl radical: A significant peak at m/z 133 (M-57), resulting from the cleavage of the bond between C4 and the butyl group.
Loss of a propyl radical: A peak at m/z 147 (M-43) through cleavage within the butyl chain.
Fragments characteristic of the tetrahydroquinoline ring: Similar fragmentation patterns to the parent compound after initial loss of the side chain.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity | Description |
| 190 | [M]⁺ | Molecular Ion |
| 133 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 132 | [M - C₄H₉ - H]⁺ | Loss of butyl radical and one hydrogen |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of 1,2,3,4-tetrahydroquinoline displays characteristic absorption bands. nist.govnist.gov
The spectrum of this compound would be expected to show similar features, with the addition of absorptions from the butyl group.
N-H Stretch: A moderate to sharp absorption band around 3350-3400 cm⁻¹ corresponding to the secondary amine.
C-H (Aromatic) Stretch: Weak to medium bands just above 3000 cm⁻¹.
C-H (Aliphatic) Stretch: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which would be more intense than in the parent compound due to the additional C-H bonds of the butyl group.
C=C (Aromatic) Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ region.
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or isomers, and for assessing its purity.
Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it provides separation and identification simultaneously. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile or thermally sensitive compounds. Using a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase, HPLC can effectively separate the target compound from impurities.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the synthesis reaction and to determine the appropriate conditions for larger-scale column chromatography purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is utilized for separating the compound from reaction mixtures, identifying it, and quantifying its purity. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For aromatic amines such as tetrahydroquinolines, reversed-phase HPLC is a common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity; more non-polar compounds are retained longer. The basic nitrogen atom in the tetrahydroquinoline ring means that the pH of the mobile phase can significantly impact retention by altering the compound's ionization state.
Research Findings: While specific HPLC protocols for this compound are not extensively detailed in readily available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of other substituted aromatic compounds often employs C18 (octadecylsilyl) columns. sielc.com The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) or acidified water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the benzene (B151609) ring of the tetrahydroquinoline moiety exhibits strong absorbance in the UV region (typically around 254 nm). sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components in a complex mixture.
Below is a representative table of HPLC parameters that would be suitable for the analysis of this compound.
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This table represents a typical, hypothetical HPLC method for the analysis of this compound, based on standard practices for similar compounds. |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. khanacademy.org It operates on the same principle of separation as column chromatography, involving a solid stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). researchgate.net
In the context of synthesizing this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. By capillary action, the solvent moves up the plate, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. researchgate.net
Research Findings: The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.org For a non-polar stationary phase like silica gel, less polar compounds interact weakly with the silica and are carried further up the plate by the mobile phase, resulting in a higher Rf value. More polar compounds interact more strongly with the stationary phase and have lower Rf values. khanacademy.org
Given the structure of this compound, which has a non-polar butyl group and a moderately polar secondary amine, its polarity will be intermediate. The choice of the mobile phase (eluent system) is critical for achieving good separation. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio can be adjusted to optimize the separation. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), where the aromatic ring will quench the fluorescence of the indicator embedded in the plate, making the spot appear dark. researchgate.net
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (Hypothetical) |
| Starting Material (e.g., a quinoline (B57606) derivative) | 4:1 | 0.6 |
| This compound | 4:1 | 0.4 |
| This table provides a hypothetical example of TLC results for the synthesis of this compound, demonstrating how the product would typically have a different Rf value from the starting material. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.goviucr.org This technique is unparalleled in its ability to establish not only the connectivity of atoms and their bond lengths and angles but also the absolute configuration of chiral centers in a molecule. For a compound like this compound, which possesses a stereocenter at the C4 position, X-ray crystallography can unambiguously determine whether the molecule is the (R)- or (S)-enantiomer, provided a suitable single crystal of an enantiomerically pure sample can be obtained. nih.govmdpi.com
The technique involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
Research Findings: While a crystal structure for this compound itself is not reported in the searched literature, numerous studies on related tetrahydroquinoline and tetrahydroisoquinoline derivatives demonstrate the utility of this method. researchgate.netnih.goviucr.orgmdpi.com For instance, the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) revealed a half-chair conformation for the heterocyclic ring. researchgate.net In another example, the absolute configuration of tetrahydroisoquinoline alkaloids was successfully established using X-ray diffraction analysis. mdpi.com
To determine the absolute configuration, crystallographers analyze the anomalous scattering of X-rays. This subtle effect, which violates Friedel's law (I_hkl_ ≠ I_-h-k-l_), allows for the differentiation between a molecule and its non-superimposable mirror image. The successful determination results in an assignment of the absolute stereochemistry and is often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.
The prerequisite for this analysis is the growth of a high-quality single crystal, which can be a challenging step. Crystallization is often attempted by slow evaporation of a solvent from a concentrated solution of the pure compound. iucr.orgiucr.org
| Parameter | Description |
| Technique | Single-Crystal X-ray Diffraction |
| Radiation | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Primary Result | 3D atomic coordinates of the molecule in the crystal lattice. |
| Key Information Derived | - Molecular connectivity and structure- Bond lengths and angles- Conformational analysis (e.g., ring puckering)- Intermolecular interactions (e.g., hydrogen bonding)- Absolute configuration of chiral centers |
| This table summarizes the key aspects of X-ray crystallography for the structural elucidation of a molecule like this compound. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and calculating thermodynamic parameters. For derivatives of tetrahydroquinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide deep insights into their structural and electronic properties. tandfonline.comresearchgate.net
In the context of 4-Butyl-1,2,3,4-tetrahydroquinoline, DFT would be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable pathway for a chemical reaction, such as its synthesis or metabolic degradation.
Predict Spectroscopic Signatures: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Studies on related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have successfully used DFT for spectral interpretation. nih.gov
Analyze Radical-Scavenging Mechanisms: For antioxidant applications, DFT can help determine the primary mechanism of action, such as single electron transfer (SET), by analyzing the electronic properties of the molecule and its radical species. mdpi.com
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |
| Bond Length | C4-C(butyl) | ~1.54 Å |
| Bond Length | N1-C2 | ~1.46 Å |
| Bond Length | C8a-N1 | ~1.39 Å |
| Bond Angle | C3-C4-C(butyl) | ~112° |
| Bond Angle | C2-N1-C8a | ~120° |
| Dihedral Angle | C2-C3-C4-C(butyl) | Varies with conformation |
| Note: This table is illustrative, showing the type of data generated from DFT calculations. Actual values would require a specific computational study. |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like this compound, and a biological target.
The process involves:
Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand. The ligand's structure would be optimized, potentially using DFT calculations.
Defining the Binding Site: Identifying the active or allosteric site on the protein where the ligand is expected to bind.
Sampling and Scoring: An algorithm samples a large number of possible orientations and conformations of the ligand within the binding site. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable interactions.
For this compound, docking studies could predict its potential as an inhibitor for various enzymes or a ligand for different receptors. For instance, related tetrahydroquinoline and tetrahydroisoquinoline derivatives have been docked against targets like lysine-specific demethylase 1 (LSD1) mdpi.com, E. coli DNA gyrase nih.gov, and the CD44 hyaluronan-binding domain to explore their potential as anticancer or antibacterial agents. mdpi.comresearchgate.net The butyl group at the C4 position would be of particular interest, as its hydrophobic nature could lead to significant interactions within a protein's binding pocket.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | TYR 102, PHE 256, LEU 301 |
| Hydrogen Bonds | 1 | ASN 150 (with N-H of quinoline) |
| Hydrophobic Interactions | 5 | LEU 250, VAL 280 (with butyl group) |
| π-π Stacking | 1 | PHE 256 (with benzene (B151609) ring) |
| Note: This table represents typical output from a molecular docking study and is for illustrative purposes only. |
Molecular Dynamics (MD) Simulations for Conformational Stability
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of both the ligand and the ligand-receptor complex.
Key applications of MD simulations for this compound include:
Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities. The flexibility of the butyl chain and the puckering of the heterocyclic ring can be studied. nih.gov
Binding Pose Validation: Assessing the stability of the top-ranked poses from molecular docking. An MD simulation can confirm whether the ligand remains stably bound in the predicted orientation or if it dissociates or shifts to a different binding mode. researchgate.netmdpi.com
Calculation of Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy of the ligand-receptor complex.
MD simulations on tetrahydroisoquinoline-based systems have been used to confirm the stability of complexes with targets like the dopamine (B1211576) D2 receptor and the CD44 protein over simulation times ranging from nanoseconds to microseconds. mdpi.comconicet.gov.ar
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, a category that includes both ab initio methods and DFT, are fundamental for understanding the electronic characteristics of a molecule. youtube.com These properties are directly linked to a molecule's reactivity, stability, and potential for intermolecular interactions.
For this compound, these calculations can determine:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. eurjchem.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other species.
Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps to quantify the polarity of bonds and identify sites prone to electrostatic interactions. eurjchem.com
Table 3: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -5.8 | Potential for electron donation (antioxidant) |
| LUMO Energy | -0.5 | Capacity to accept electrons |
| HOMO-LUMO Gap | 5.3 | High chemical stability |
| Note: These values are hypothetical examples of data derived from quantum chemical calculations. |
In Silico Design and Virtual Screening Methodologies
In silico design and virtual screening are powerful strategies in modern drug discovery that leverage computational power to identify and optimize lead compounds. mdpi.com These methods allow for the rapid evaluation of vast chemical libraries against a biological target, saving significant time and resources compared to traditional high-throughput screening.
Methodologies applicable to this compound include:
Pharmacophore-Based Screening: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model could be built based on the known interactions of tetrahydroquinoline analogs and then used to search large compound databases for new molecules that match the pharmacophore. researchgate.netnih.gov
Structure-Based Virtual Screening: This involves docking large libraries of compounds into the binding site of a target protein. nih.govyoutube.com Compounds are ranked based on their predicted binding scores, and the top hits are selected for further investigation.
Combinatorial Library Design: Based on the this compound scaffold, new derivatives can be designed in silico by computationally adding a variety of substituents at different positions. mdpi.com These designed molecules can then be evaluated for their drug-like properties (e.g., ADME/Tox profiles) and docking scores before any are synthesized.
These approaches facilitate the rational design of novel tetrahydroquinoline derivatives with potentially enhanced activity, selectivity, and pharmacokinetic properties.
Applications in Advanced Organic Synthesis
Tetrahydroquinoline Scaffolds in Privileged Structure Research
The tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple, unrelated biological targets. nih.govnih.gov This promiscuity makes them highly valuable starting points for the development of new therapeutic agents. gfcollege.innih.gov The introduction of a butyl group at the 4-position of the tetrahydroquinoline ring can significantly influence its lipophilicity and steric profile, thereby modulating its interaction with biological targets.
The significance of the tetrahydroquinoline scaffold is underscored by its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-HIV, and neuroprotective effects. gfcollege.innih.gov Research has demonstrated that libraries of tetrahydroquinoline derivatives can be screened to identify compounds with novel biological activities. nih.gov For instance, the expansion of the tetrahydroquinoline pharmacophore has led to the discovery of neurotropic agents. nih.gov The synthetic accessibility and the ease of diversification of the tetrahydroquinoline scaffold make it an ideal candidate for privileged structure-based drug discovery. nih.govtandfonline.comresearchgate.net
Asymmetric Catalysis: Ligands and Chiral Auxiliaries
The chiral nature of many substituted tetrahydroquinolines, including the potential for chirality in 4-butyl-1,2,3,4-tetrahydroquinoline, makes them attractive candidates for applications in asymmetric catalysis. Chiral tetrahydroquinoline derivatives can serve as ligands for transition metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.
Various organocatalytic approaches have been developed for the asymmetric synthesis of tetrahydroquinoline derivatives, highlighting the importance of this chiral scaffold. thieme-connect.com For example, iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to produce chiral tetrahydroquinolines with high enantioselectivity. acs.orgacs.org The solvent can play a crucial role in controlling the enantioselectivity of these reactions, allowing for the synthesis of either enantiomer of a desired tetrahydroquinoline derivative. acs.orgacs.org Furthermore, chiral primary amines have been used to catalyze the asymmetric C-H functionalization of related systems to produce chiral tetrahydroquinoline derivatives with high enantiomeric excess. researchgate.net The development of these asymmetric synthetic methods provides access to enantiomerically pure tetrahydroquinolines that can be subsequently utilized as ligands or auxiliaries in other catalytic transformations.
Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The tetrahydroquinoline scaffold is a valuable starting point for DOS due to the numerous synthetic methods available for its construction and derivatization. acs.orgnih.govacs.org
Multicomponent reactions, such as the Povarov reaction, are particularly well-suited for the rapid generation of tetrahydroquinoline libraries. acs.orgacs.org These reactions allow for the combination of multiple starting materials in a single step to produce complex tetrahydroquinoline products with a high degree of molecular diversity. acs.orgacs.org Natural product-inspired DOS approaches have also been employed to create libraries of tetrahydroquinoline analogs with potential biological activities. acs.orgnih.gov The ability to generate large and diverse libraries of tetrahydroquinoline derivatives is crucial for exploring chemical space and identifying compounds with desired properties. nih.govcanada.ca
Late-Stage Derivatization of Complex Organic Frameworks
Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. The tetrahydroquinoline core can be incorporated into complex organic frameworks, and its subsequent derivatization allows for the fine-tuning of the molecule's properties.
Methods for the direct C-H functionalization of the tetrahydroquinoline ring system are of particular interest for late-stage derivatization. For example, a deprotonation-functionalization strategy has been developed for the selective alkylation of tetrahydroquinolines at the 4-position. chemrxiv.org This method has been applied to the late-stage installation of tetrahydroquinoline moieties into various substrates, including pharmaceuticals and natural product analogues. chemrxiv.org Additionally, enantioselective carbonylative coupling reactions have been utilized for the late-stage functionalization of complex amines, including tetrahydroquinoline, demonstrating the versatility of this scaffold in complex settings. acs.org
Building Blocks for Novel Heterocyclic Systems
The this compound scaffold serves as a versatile building block for the synthesis of more complex and novel heterocyclic systems. The inherent reactivity of the tetrahydroquinoline ring allows for a variety of chemical transformations to construct fused or spirocyclic ring systems. researchgate.net
For instance, tetrahydroquinoline derivatives can be transformed into other heterocyclic compounds through various synthetic methodologies. acs.org The development of domino reactions provides an efficient means to construct polycyclic systems incorporating the tetrahydroquinoline moiety. nih.govmdpi.com The synthesis of functionalized tetrahydroquinolines containing other heterocyclic scaffolds, such as indole, has also been reported, further expanding the chemical space accessible from this versatile building block. acs.orgnih.gov These novel heterocyclic systems are of interest for their potential applications in materials science and medicinal chemistry.
Structure-Activity Relationship (SAR) Studies in Chemical Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. The this compound scaffold provides a valuable platform for conducting SAR studies.
The synthesis of various analogs of biologically active tetrahydroquinolines allows for the exploration of the SAR. For example, SAR studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis have revealed the importance of lipophilicity and the nature of substituents at various positions of the heterocyclic ring for antitubercular activity. nih.gov Similarly, the design of novel tetrahydroquinoline derivatives as anticancer agents has been guided by 3D-QSAR models, which provide insights into the structural requirements for potent inhibition of specific targets. mdpi.com These studies highlight the importance of the tetrahydroquinoline scaffold in the rational design of new therapeutic agents. nih.govrsc.orgrsc.orgunesp.brnih.gov
Interactive Data Tables
Table 1: Synthetic Methods for Tetrahydroquinoline Derivatives
| Reaction Type | Key Features | Reference |
| Asymmetric Hydrogenation | Iridium-catalyzed, high enantioselectivity. | acs.orgacs.org |
| Povarov Reaction | Multicomponent, generates diversity. | acs.orgacs.org |
| C-H Functionalization | Late-stage derivatization at the 4-position. | chemrxiv.org |
| Domino Reactions | Efficient synthesis of polycyclic systems. | nih.govmdpi.com |
Table 2: Applications of Tetrahydroquinoline Derivatives in Chemical Design
| Application | Key Findings | Reference |
| Privileged Structures | Scaffold for neurotropic agents. | nih.gov |
| Asymmetric Catalysis | Chiral ligands and auxiliaries. | thieme-connect.comresearchgate.net |
| Diversity-Oriented Synthesis | Generation of chemical libraries. | acs.orgnih.govcanada.ca |
| SAR Studies | Design of antitubercular and anticancer agents. | nih.govmdpi.com |
Future Perspectives and Research Challenges
Development of Sustainable and Green Synthetic Protocols
A primary challenge in modern organic synthesis is the development of environmentally benign processes. Future research on tetrahydroquinoline synthesis will increasingly focus on adhering to the principles of green chemistry. This involves designing protocols that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key areas of development include:
Eco-friendly Solvents and Catalysts: There is a significant push to replace conventional volatile organic solvents with greener alternatives like water. rsc.org Researchers are also developing reusable heterogeneous catalysts, such as ZnO nanocrystals or nanoporous gold, which can be easily recovered and reused, reducing both cost and chemical waste. rsc.orgorganic-chemistry.org
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. Domino reactions, also known as cascade reactions, are a prime example, as they allow for the formation of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, thus saving solvents, reagents, and time. nih.govmdpi.com
Alternative Energy Sources: The use of microwave irradiation and ultrasonic radiation are being explored to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.com
| Green Chemistry Approach | Principle | Application in Tetrahydroquinoline Synthesis |
| Use of Green Solvents | Reduce pollution and health hazards. | Utilizing water as a solvent in catalytic protocols. rsc.org |
| Reusable Catalysts | Minimize waste and catalyst cost. | Employing heterogeneous catalysts like ZnO-CTAB nanocrystals or nanoporous gold (AuNPore) that can be recovered and reused for multiple cycles. rsc.orgorganic-chemistry.org |
| Domino/Cascade Reactions | Improve atom economy, reduce steps. | Designing multi-step sequences in a single pot to build the tetrahydroquinoline core efficiently. nih.govmdpi.com |
| Energy Efficiency | Reduce energy consumption. | Using microwave or ultrasound to drive reactions, reducing reaction times and energy input. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—controlling which isomers of a molecule are formed—is a central goal in synthesis. For 4-substituted tetrahydroquinolines, this means controlling both regioselectivity (functionalization at the C4 position) and enantioselectivity (creating a specific 3D arrangement at a chiral center).
Future research is focused on:
Regioselective C-H Functionalization: A significant challenge is to directly modify the C4 position of the pre-formed tetrahydroquinoline ring. Recent breakthroughs include using organolithium reagents with specific ligands to achieve selective deprotonation and subsequent alkylation at the C4 position. nih.govchemrxiv.orgchemrxiv.org This allows for the direct installation of groups like the butyl chain in 4-butyl-1,2,3,4-tetrahydroquinoline.
Enantioselective Catalysis: Many bioactive molecules are chiral, with only one enantiomer providing the desired effect. The development of chiral catalysts, such as chiral phosphoric acids, enables the synthesis of tetrahydroquinolines with high enantiomeric purity. organic-chemistry.orgnih.gov These catalysts guide the formation of one enantiomer over the other during the cyclization or reduction steps. organic-chemistry.org
Novel Metal-Based Catalysts: Researchers are exploring a variety of transition metals beyond traditional palladium catalysts. Iridium, gold, and silver-based catalysts have shown promise in the hydrogenation of quinolines to tetrahydroquinolines under mild, environmentally friendly conditions. organic-chemistry.org Dual catalytic systems, combining photoredox catalysts with nickel, are being developed for enantioselective carbonylative coupling reactions to produce chiral amides from precursors like 1,2,3,4-tetrahydroquinoline (B108954). acs.org
| Catalytic System | Reaction Type | Selectivity Goal |
| Organolithiums/Phosphoramide (B1221513) Ligands | Deprotonation-Functionalization | High regioselectivity for the C4-position. nih.govchemrxiv.orgchemrxiv.org |
| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | High enantioselectivity for producing specific stereoisomers. organic-chemistry.orgnih.gov |
| Iridium/N-Heterocyclic Carbene | Direct Cyclization | Efficient C-N bond formation with water as the sole byproduct. organic-chemistry.org |
| Nanoporous Gold (AuNPore) | Regioselective Hydrogenation | High efficiency and reusability for the reduction of quinolines. organic-chemistry.org |
| Nickel/Photoredox Dual Catalysis | Carbonylative Coupling | Access to α-chiral amides with high enantiomeric excess. acs.org |
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. When combined with automation, it becomes a powerful tool for modern chemical synthesis.
The integration of these technologies is set to revolutionize the synthesis of tetrahydroquinoline derivatives:
High-Throughput Optimization: Automated flow systems can rapidly test numerous reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to quickly find the optimal parameters for a given synthesis. researchgate.netsoci.org
Enhanced Safety and Scalability: Flow reactors handle only small volumes of material at any given moment, which minimizes the risks associated with highly reactive or hazardous intermediates. acs.org Scaling up production is achieved by simply running the system for longer ("scaling-out") or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. acs.org
Automated Synthesis and Purification: Fully automated platforms can perform multi-step syntheses, including intermediate purification and real-time analysis, without manual intervention. researchgate.net This has been successfully applied to generate libraries of complex tetrahydroquinolines, accelerating the drug discovery process. vapourtec.com
| Advantage of Flow Chemistry | Description | Impact on Tetrahydroquinoline Synthesis |
| Rapid Optimization | Automated systems can systematically and quickly screen a wide range of reaction parameters. researchgate.netvapourtec.com | Faster development of efficient synthetic routes for new derivatives. |
| Improved Safety | Small reactor volumes reduce the risks associated with hazardous reagents and exothermic reactions. acs.org | Enables the use of "forbidden chemistries" or highly reactive intermediates that are difficult to handle in batch. soci.org |
| Seamless Scalability | Production can be increased by extending run time or numbering up reactors, avoiding complex re-optimization. acs.org | Facilitates the transition from laboratory-scale discovery to larger-scale production for further testing. |
| Library Synthesis | Integration with robotics allows for the automated creation of hundreds of distinct compounds in a single run. vapourtec.com | Accelerates the exploration of structure-activity relationships by rapidly producing a diverse set of tetrahydroquinoline analogs. |
Advancements in Computational Prediction and Design of Tetrahydroquinoline Derivatives
Computational chemistry is becoming an indispensable tool for guiding synthetic efforts. By modeling molecules and their interactions, researchers can predict properties and design novel structures with desired functions before ever stepping into a lab.
Future advancements will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Such models have been built for tetrahydroquinoline derivatives to predict their potency as enzyme inhibitors, providing a roadmap for designing more effective analogs. nih.govlu.se
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule and its interaction with a biological target, such as a protein receptor. This provides insights into binding modes and helps explain the activity of designed compounds. nih.gov
Ab Initio Calculations: These high-level quantum mechanical calculations can be used to predict fundamental molecular properties, such as molecular geometry and electronic characteristics like reduction potential, for novel tetrahydroquinoline derivatives. rsc.org This can help in designing molecules for applications in materials science, such as organic electronics.
| Computational Tool | Application | Example for Tetrahydroquinolines |
| 3D-QSAR | Predicts biological activity based on 3D molecular fields. | Designing novel tetrahydroquinoline derivatives as potent inhibitors of the LSD1 enzyme for anticancer research. nih.govlu.se |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifying key interactions between designed inhibitors and their target protein to improve binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and calculating binding free energies. nih.gov |
| Ab Initio Theory | Predicts molecular properties from first principles. | Predicting the planarity and reduction potential of novel TCNQ-type derivatives, a class related to quinolines in electronic applications. rsc.org |
Expanding the Scope of Functionalization and Derivatization Reactions
To fully explore the potential of the tetrahydroquinoline scaffold, chemists need a broad toolkit of reactions to modify its structure at various positions. Future research will continue to expand this toolkit, enabling the synthesis of an even wider array of derivatives.
Key areas for expansion include:
Late-Stage Functionalization (LSF): LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is highly valuable in drug discovery as it allows for the rapid diversification of a promising lead compound. Methods for direct, selective C-H functionalization at various positions on the tetrahydroquinoline ring are a major research focus. chemrxiv.org
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A Negishi cross-coupling protocol has been developed to functionalize the C4-position of tetrahydroquinolines with various aromatic halides, significantly expanding the accessible structural diversity. chemrxiv.orgchemrxiv.org
N-Functionalization: The nitrogen atom of the tetrahydroquinoline ring is a common site for modification. One-pot tandem reactions that first reduce a quinoline (B57606) to a tetrahydroquinoline and then perform a reductive N-alkylation offer a step-economical route to a wide range of N-substituted derivatives. rsc.org
Regiodivergent Reactions: A sophisticated goal is to develop catalytic systems where the site of functionalization (e.g., at the β- or γ-position of an alkyl side chain) can be switched by simply changing the ligand on the metal catalyst. acs.org This would offer unprecedented control in tailoring the structure of derivatives.
| Reaction Type | Position | Purpose |
| Direct Deprotonation-Alkylation | C4-position | Direct and selective introduction of primary and secondary alkyl groups. nih.govchemrxiv.org |
| Negishi Cross-Coupling | C4-position | Installation of a wide range of aromatic and heteroaromatic groups. chemrxiv.orgchemrxiv.org |
| Tandem Reductive N-Alkylation | N1-position | One-pot synthesis of N-alkylated tetrahydroquinolines from quinolines and aldehydes. rsc.org |
| Post-Povarov Functionalization | N1, C2, C4 | Modification of tetrahydroquinolines synthesized via the Povarov reaction to create libraries with multiple points of diversity. nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Alkylation | 60–75 | KOH, DMF, 80°C | |
| Transfer Hydrogenation | 85–90 | Hantzsch ester, 40°C | |
| Cyclization | 70–80 | Acid catalyst, reflux |
How can stereochemical configurations in 4-butyl-THQ derivatives be determined, and what impact do they have on biological activity?
Advanced
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD of (4R)-4-(Biphenyl-4-yl)-7-chloro-THQ revealed a half-chair conformation with axial biphenyl orientation, stabilized by N–H···Cl hydrogen bonds . Stereochemistry significantly affects biological interactions:
- Enantioselectivity: R-configurations may enhance binding to chiral enzyme pockets (e.g., in antimicrobial targets) .
Methodological Workflow:
Crystallization: Optimize solvent polarity for high-quality crystals.
SC-XRD Analysis: Resolve bond angles and torsion parameters.
Docking Studies: Correlate conformation with activity (e.g., IC50 values).
What reaction conditions optimize the synthesis of 4-butyl-THQ derivatives?
Basic
Solvent polarity, temperature, and catalyst choice critically influence yields. Polar aprotic solvents (e.g., DMF) enhance nucleophilic alkylation, while acidic conditions (e.g., HCl) stabilize intermediates during cyclization .
Optimization Strategies:
- Temperature: 60–80°C balances reaction rate and side-product formation.
- Catalysts: Lewis acids (e.g., AlCl3) improve electrophilic substitution efficiency .
What are the challenges in synthesizing bifunctional 4-butyl-THQ derivatives compared to monofunctional analogs?
Advanced
Bifunctional derivatives face challenges in regiocontrol and steric clashes. For example, introducing both amino and butyl groups requires orthogonal protection-deprotection steps to prevent cross-reactivity .
Key Challenges:
- Functional Group Compatibility: Electron-withdrawing groups (e.g., nitro) may deactivate alkylation sites.
- Purification: Chromatography is often needed to separate diastereomers.
What analytical techniques are critical for characterizing 4-butyl-THQ derivatives?
Basic
Essential Techniques:
- NMR Spectroscopy: Assigns substituent positions via coupling patterns (e.g., 4-butyl protons at δ 0.8–1.5 ppm) .
- HPLC-MS: Quantifies purity and identifies byproducts.
- SC-XRD: Resolves absolute configurations .
Table 2: Thermodynamic Data for Stability Assessment
| Property | Value (NIST Data) | Reference |
|---|---|---|
| ΔfH°liquid (kJ/mol) | 128.4 ± 2.1 | |
| S°liquid (J/mol·K) | 298.7 ± 0.5 |
How do structural modifications in 4-butyl-THQ derivatives affect their pharmacokinetic profiles?
Advanced
Hydrophobic substituents (e.g., biphenyl groups) enhance membrane permeability but reduce aqueous solubility. Pharmacokinetic studies using LC-MS/MS revealed:
- Half-Life Extension: Bulky groups slow hepatic metabolism (e.g., cytochrome P450 inhibition) .
Methodological Approach: - LogP Measurement: Correlate lipophilicity with bioavailability.
- Microsomal Assays: Identify metabolic hotspots (e.g., hydroxylation at C3) .
What are the thermodynamic properties of 4-butyl-THQ, and how do they influence stability?
Basic
NIST data indicates a liquid-phase entropy (S°liquid) of 298.7 J/mol·K, suggesting moderate disorder and stability under ambient conditions. High ΔfH°liquid (128.4 kJ/mol) implies exothermic decomposition risks at elevated temperatures .
Stability Protocols:
- Storage: Anhydrous, inert atmosphere at –20°C.
- Handling: Avoid prolonged exposure to light/heat.
How can data contradictions in the biological activity of 4-butyl-THQ derivatives be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Resolution Strategies:
Dose-Response Curves: Establish EC50/IC50 consistency across replicates.
Analytical Purity: Use HPLC-UV/Vis to confirm >95% purity.
Mechanistic Studies: Employ siRNA knockdowns to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
